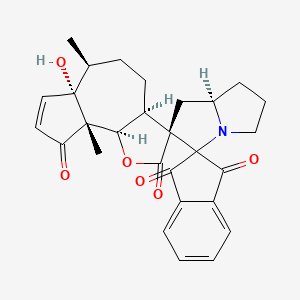
2',3,5-Trichlorobiphenyl-3',4',5',6'-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is a deuterium-labeled derivative of 2’,3,5-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 typically involves the deuteration of 2’,3,5-Trichlorobiphenyl. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the incorporation of deuterium atoms into the biphenyl structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the biphenyl structure can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various hydroxylated and dechlorinated biphenyl derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving isotopic labeling to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the biotransformation of PCBs in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of PCB-related compounds in the body.
Industry: Applied in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. The compound can bind to specific receptors and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5
Comparison: Compared to other similar compounds, 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is unique due to its specific deuterium labeling pattern. This labeling can significantly affect its chemical and biological properties, making it a valuable tool in research applications where isotopic effects are critical .
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
261.6 g/mol |
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI Key |
GXVMAQACUOSFJF-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=CC(=C2)Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


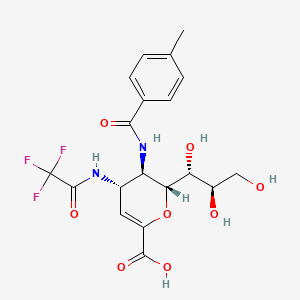

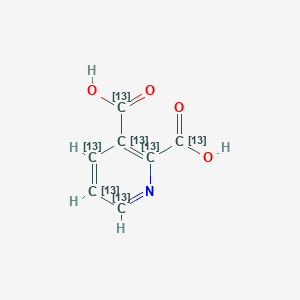

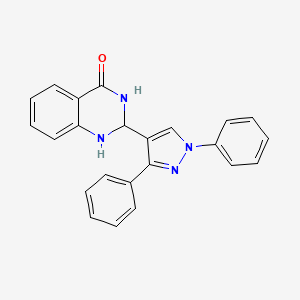

![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
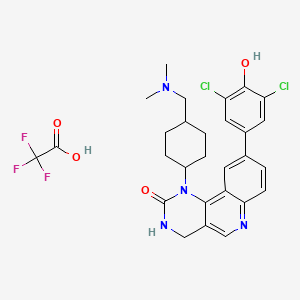
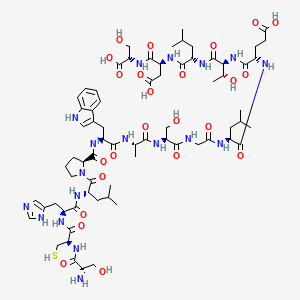

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
